Stannous pyrophosphate

Description

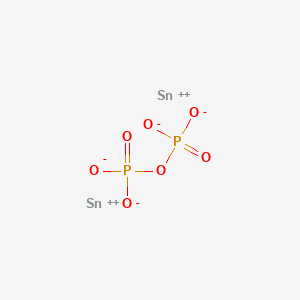

Structure

2D Structure

Propriétés

IUPAC Name |

phosphonato phosphate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.2Sn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAUFNYMZVOFV-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Sn+2].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889643 | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15578-26-4 | |

| Record name | Stannous pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, tin(2+) salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ditin pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DNT29EC86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Material Preparation Methodologies

Controlled Precipitation Techniques for Crystalline and Amorphous Phases

Controlled precipitation is a cornerstone of stannous pyrophosphate synthesis, allowing for the production of both crystalline and amorphous forms of the compound. This method typically involves the metathesis reaction between a soluble stannous salt, such as stannous chloride or stannous sulfate, and an alkali metal pyrophosphate. researchgate.net The resulting insoluble this compound precipitates out of the solution and can then be isolated through filtration, washing, and drying. researchgate.net

pH Control Mechanisms in Sn²⁺ to Sn⁴⁺ Oxidation Prevention

A critical challenge in the synthesis of this compound is the propensity of the stannous ion (Sn²⁺) to oxidize to the stannic ion (Sn⁴⁺), particularly in the presence of air. This oxidation can lead to impurities in the final product. researchgate.net Meticulous pH control is a key strategy to mitigate this issue. Acidification of the reaction mixture can help prevent the hydrolytic precipitation of basic tin compounds. rsc.org

In one patented method for preparing high-purity this compound, the washing of the precipitate is conducted in an aqueous solution with a pH maintained between 2 and 4. researchgate.net This acidic environment helps to remove impurities and prevent the formation of undesirable tin species. The reaction is also carried out under vacuum and at elevated temperatures (50°C to 80°C) to further minimize oxidation by removing dissolved air. researchgate.net The process involves dissolving the soluble stannous salt and pyrophosphate separately in deaerated water, followed by vacuum removal of air from the solutions and the reactor. researchgate.net

| Parameter | Condition | Purpose |

| pH of Washing Solution | 2 - 4 | Prevents hydrolysis and removes impurities |

| Atmosphere | Vacuum | Removes air to prevent Sn²⁺ oxidation |

| Temperature | 50°C - 80°C | Controls reaction kinetics |

Low-Temperature Drying Protocols for Crystallinity Maintenance

The drying process is a crucial final step that can significantly impact the crystallinity of the this compound product. While specific low-temperature drying protocols for maintaining the crystallinity of this compound are not extensively detailed in the available literature, general principles of materials science suggest that lower temperatures and controlled environments are beneficial. High temperatures can sometimes lead to phase transitions or the introduction of defects in the crystal lattice.

For instance, in the synthesis of high-purity this compound, vacuum drying is employed after the washing and centrifugation steps. researchgate.net Vacuum drying allows for the removal of the solvent at a lower temperature than would be required at atmospheric pressure, thereby minimizing the thermal stress on the crystalline structure. While the exact temperature is not specified, the use of a vacuum implies a gentler drying process aimed at preserving the integrity of the product. The synthesis of other nanomaterials, such as SnO₂ nanoaggregates, has utilized freeze-drying as a low-temperature method to produce nanocrystals. mdpi.com

Novel Synthesis Approaches for Enhanced Properties

Beyond traditional precipitation methods, researchers are exploring novel synthesis strategies to impart enhanced properties to this compound, particularly for applications in areas like proton conduction.

Core-Shell Structure Formation via Acid Methods

A significant advancement has been the fabrication of core-shell this compound (c-SnP₂O₇) through a conventional acid method. researchgate.net This approach involves the reaction of SnO₂ nanoparticles with various phosphoric acids, such as orthophosphoric acid (H₃PO₄), pyrophosphoric acid (H₄P₂O₇), polyphosphoric acid ((HPO₃)x), and phosphorus pentoxide (P₂O₅), at relatively low temperatures (as low as 200°C). researchgate.net

The resulting material possesses a unique architecture consisting of a crystalline SnP₂O₇ inner core, an amorphous phosphate (B84403) intermediate layer, and an outer layer with a gel-like, phosphorus-rich species. researchgate.net The formation of this core-shell structure is primarily influenced by the presence of the pyrophosphate anion (P₂O₇⁴⁻), which arises from the condensation or hydration of the different phosphoric acids used in the synthesis. researchgate.net This innovative structure has been shown to exhibit outstanding proton conductivity, reaching up to 8.0 × 10⁻² S cm⁻¹ at 260°C under anhydrous conditions, and demonstrates excellent durability. researchgate.net

| Structural Component | Composition | Key Feature |

| Inner Core | Crystalline SnP₂O₇ | Provides the fundamental pyrophosphate framework |

| Intermediate Layer | Amorphous Phosphate | Acts as a transitional zone |

| Outer Layer | Gel-like Phosphorous-rich Species | Contributes significantly to proton conductivity |

Modification with Precursors for Proton Conduction Optimization

The proton conductivity of this compound is highly dependent on the synthesis method and the presence of an excess phosphate phase. rsc.org The choice of the phosphate precursor plays a crucial role in determining the final properties of the material. rsc.org It has been demonstrated that this compound prepared via an acidic route exhibits significantly better proton conductivity compared to that prepared by an aqueous solution method, which shows negligible proton conductivity. rsc.org

The presence of an excess amorphous polyphosphate phase is key to achieving high proton conductivities. rsc.org For instance, the proton conductivity of indium-doped tin pyrophosphate was found to increase substantially with an increasing phosphorus-to-metal ratio. rsc.org Furthermore, the proton conductivity of sintered this compound that was lost during high-temperature treatment could be recovered and even enhanced by reacting it with phosphoric acid. rsc.org This highlights the importance of the phosphate source and the resulting surface chemistry in optimizing the material for proton transport applications.

Electrochemical Synthesis Routes

Information regarding the direct electrochemical synthesis of this compound is limited in the readily available scientific literature. While electrochemical methods are employed for the synthesis of various metal oxides and alloys, their specific application to form this compound is not well-documented. For example, electroless deposition from pyrophosphate solutions has been used to synthesize Sn-Ag and Sn-Ag-Cu eutectic alloys, where tin powder acts as a reducing agent for silver and copper ions in a pyrophosphate medium. researchgate.net This process, however, results in metallic alloys rather than the this compound salt. Similarly, electrochemical synthesis has been reported for producing TiO₂ nanoparticles, but this is a different material system. nih.gov The lack of extensive research in this area may suggest that traditional chemical precipitation and acid-based methods are currently more established and controlled for producing this compound with desired characteristics.

Ultrasonic-Assisted Electrodeposition for Nanocomposite Coatings

Ultrasonic-assisted electrodeposition is an advanced technique for producing nanocomposite coatings with improved properties. The application of ultrasonic agitation to the plating bath significantly influences the deposition process and the resulting coating characteristics. This method is particularly effective in preventing the agglomeration of nanoparticles, leading to a more uniform dispersion within the metal matrix.

The primary benefits of ultrasonic agitation include enhanced mass transport of ions and nanoparticles to the cathode surface, reduction of the diffusion layer thickness, and the removal of hydrogen bubbles that can cause defects in the coating. mdpi.comnih.gov These effects contribute to the formation of denser, more compact, and finer-grained coatings with improved mechanical and electrochemical properties. nih.gov

In the context of tin-based nanocomposites, research has explored the use of pyrophosphate-containing electrolytes. For instance, the electrodeposition of SnNi(C) composite coatings has been successfully carried out from a pyrophosphate-chloride electrolyte with the aid of ultrasonic stirring. researchgate.net The ultrasonic treatment was found to facilitate a more uniform distribution of graphite (B72142) particles on the surface of the coating. researchgate.net Furthermore, under the influence of ultrasound and elevated temperatures, the hydrodynamics of the electrolyte are altered, which can favor the deposition of metals with greater kinetic difficulties, leading to changes in the alloy composition. researchgate.net

The impact of ultrasonic assistance on the properties of nanocomposite coatings is summarized in the table below, based on findings from various metal composite systems.

| Property | Effect of Ultrasonic Agitation |

| Particle Dispersion | Promotes uniform distribution, reduces agglomeration. nih.gov |

| Grain Size | Leads to finer and more refined grain structures. |

| Coating Density | Increases compactness and reduces porosity. |

| Surface Morphology | Results in smoother and more uniform surfaces. mdpi.com |

| Mechanical Properties | Often enhances hardness and wear resistance. |

| Corrosion Resistance | Can improve the protective properties of the coating. nih.gov |

Electroless Deposition from Pyrophosphate Solutions

Electroless deposition is an autocatalytic chemical process used to deposit a layer of metal onto a substrate without the use of an external electrical current. In this process, a reducing agent is used to reduce metal ions in the solution to their metallic form on the substrate's surface. This compound can play a crucial role in such formulations, acting as a source of tin(II) ions which can be reduced to form a tin coating.

A notable application of this compound in this context is in the preparation of catalytic nanoparticles for subsequent electroless plating. For example, Ag/Sn nanoparticles have been synthesized using various tin(II) salts, including this compound, as the reducing agent. researchgate.net These nanoparticles then act as activators for processes like electroless copper deposition. researchgate.net

The choice of the tin(II) salt has been shown to influence the size and composition of the resulting nanoparticles. When this compound is used, it can lead to the formation of smaller silver nanoparticles (around 5.8 nm) encapsulated in a thicker shell composed of tin oxide and tin pyrophosphate (SnOₓ and Sn₂P₂O₇). researchgate.net

The characteristics of Ag/Sn nanoparticles synthesized with different tin(II) precursors are detailed in the table below.

| Tin(II) Precursor | Ag Nanoparticle Size (nm) | Shell Composition |

| This compound | 5.8 | SnOₓ and Sn₂P₂O₇ |

| Stannous oxalate | 10.2 | SnOₓ |

| Stannous sulfate | 8.2 | SnOₓ |

The activity of these nanoparticles as catalysts for electroless copper deposition was found to be dependent on the size of the silver core, with smaller nanoparticles exhibiting higher activity. researchgate.net This highlights the importance of the precursor selection in tailoring the properties of the final material.

Nanostructure Synthesis and Control

Tin Nanorod Crystal Synthesis at Room Temperature

The synthesis of tin-based nanostructures, such as nanorods, at room temperature presents a low-cost and energy-efficient alternative to high-temperature methods. While direct synthesis of tin nanorods from this compound at room temperature is an area of ongoing research, related studies on the formation of tin oxide and other tin-based nanostructures under ambient conditions provide valuable insights into the potential methodologies.

Simple, single-step chemical routes have been successfully employed for the large-scale preparation of tin oxide (SnO and SnO₂) nanostructures with various morphologies, including granules and microsheets, at room temperature. core.ac.uk These methods typically involve the reaction of a tin precursor with a precipitating agent, where the concentration of the reactants can be tuned to control the phase and morphology of the final product. core.ac.uk For instance, the phase of tin oxide has been shown to transform from SnO₂ to SnO with increasing concentrations of NaOH. core.ac.uk

Furthermore, the synthesis of tin nanocrystals has been achieved in room temperature ionic liquids, demonstrating the feasibility of forming metallic tin nanostructures under mild conditions. rsc.org These approaches often result in nano-sized spherical particles, with the particle size being controllable by adjusting the synthesis parameters. rsc.org The formation of worm-like tin oxide nanoparticles has also been reported at room temperature, further expanding the range of accessible morphologies. researchgate.net

These studies collectively suggest that the synthesis of tin nanorods from a this compound precursor at room temperature is plausible through carefully controlled chemical precipitation or solution-based methods.

Ag-Sn Hybrid Structure Formation for Catalytic Applications

The formation of silver-tin (Ag-Sn) hybrid structures is of significant interest due to their potential applications in catalysis. These materials can be synthesized from pyrophosphate solutions, where this compound can serve as the tin source and a reducing agent for silver ions.

A key example of this is the preparation of Ag/Sn nanoparticles for the activation of electroless copper deposition. researchgate.net In this process, this compound reduces silver ions to form silver nanoparticles, which are simultaneously coated with a shell of tin oxide and tin pyrophosphate. researchgate.net The resulting core-shell structure is a prime example of an Ag-Sn hybrid material.

The catalytic activity of these hybrid nanoparticles is directly linked to their physical and chemical properties, such as the size of the silver core. Research has shown that Ag/Sn nanoparticles with a smaller silver core, such as those produced using this compound, exhibit higher catalytic activity in electroless copper deposition. researchgate.net This suggests that the pyrophosphate ligand may play a role in controlling the nucleation and growth of the silver nanoparticles, leading to smaller sizes and enhanced catalytic performance.

The catalytic potential of such hybrid structures extends to other applications as well. For instance, silver nanoparticles supported on metal oxides are known to be efficient catalysts for various chemical reactions, including the reduction of nitrophenols. doi.org The synergy between the silver nanoparticles and the supporting material often leads to enhanced catalytic activity. doi.org Therefore, Ag-Sn hybrid structures formed from pyrophosphate solutions hold promise for a range of catalytic applications beyond electroless plating.

Structural Elucidation and Advanced Characterization Techniques

Crystal Structure Analysis

The arrangement of atoms within stannous pyrophosphate has been precisely mapped using X-ray diffraction on both single crystal and powder samples. These studies reveal a compound with distinct polymorphic forms, each with a unique crystal structure.

The crystal structure of the low-temperature β-form of this compound (β-Sn₂P₂O₇) was conclusively determined through single-crystal X-ray diffraction analysis. airccse.com Data collected at room temperature established the precise unit cell parameters and spatial arrangement of the atoms.

The analysis revealed that β-Sn₂P₂O₇ crystallizes in a triclinic system, which is characterized by three unequal axes and three unequal angles. airccse.com This detailed structural solution provides the foundational data for understanding the material's properties. The key crystallographic data from the single-crystal XRD analysis at room temperature are summarized in the table below. airccse.com

Table 1: Crystallographic Data for β-Sn₂P₂O₇ from Single Crystal XRD

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a | 5.2776(5) Å |

| b | 11.5413(12) Å |

| c | 11.6360(12) Å |

| α | 102.911(8)° |

| β | 99.303(8)° |

| γ | 98.899(8)° |

| Volume (V) | 668.2(3) ų |

Powder X-ray diffraction (XRPD) is a vital technique for confirming the phase purity of bulk samples and studying structural transitions at different temperatures. For this compound, XRPD has been instrumental in identifying its high-temperature polymorph, α-Sn₂P₂O₇. airccse.com

Studies have shown that β-Sn₂P₂O₇ undergoes a reversible structural transition to the α-form at approximately 623 K. airccse.com The structure of this high-temperature phase was solved using high-temperature powder diffraction data. This analysis demonstrated a change in the crystal system, indicating a significant rearrangement of the atoms at the transition temperature. The ability of XRPD to analyze samples under non-ambient conditions is crucial for characterizing the phase behavior of materials like this compound.

The determination of the space group is a fundamental outcome of X-ray diffraction analysis, defining the symmetry operations that describe the crystal's structure. For this compound, distinct structural models and space groups have been identified for its two polymorphs.

The low-temperature β-phase is described by the triclinic space group P1̄. airccse.com This space group is centrosymmetric and has the lowest symmetry of all crystal systems. In contrast, the high-temperature α-phase exhibits higher symmetry, crystallizing in the monoclinic system with the space group P2₁/n. airccse.com The structural motif of the α-form is closely related to that of the β-form, but with an increase in symmetry. airccse.com

Table 2: Structural Models and Space Groups of Sn₂P₂O₇ Polymorphs

| Polymorph | Crystal System | Space Group |

|---|---|---|

| β-Sn₂P₂O₇ (low temp.) | Triclinic | P1̄ |

The pyrophosphate anion, [P₂O₇]⁴⁻, is the fundamental building block of the this compound structure. Its geometry, including the P-O-P bridging angle and the lengths of the terminal and bridging P-O bonds, is a key feature of the crystal structure.

In the β-Sn₂P₂O₇ structure, the pyrophosphate groups are arranged in mutually perpendicular orientations. airccse.com The P-O-P bond within the pyrophosphate anion is typically bent, not linear. The specific bond angles and lengths can be determined from the refined crystal structure data. For example, in related pyrophosphate compounds, the bridging P-O bond lengths are distinctly longer than the terminal P-O bonds, and the P-O-P angle can vary depending on the cation and crystal packing. wikipedia.org Detailed analysis of the Sn₂P₂O₇ structure reveals the specific distortions and angles of its pyrophosphate groups, which are influenced by the coordination with the tin (Sn²⁺) ions and the presence of stereochemically active lone pairs on these ions. airccse.com

Spectroscopic Investigations

Spectroscopic methods provide insight into the chemical bonding and functional groups within a compound. For this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for characterizing the vibrational modes of the pyrophosphate anion.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The resulting spectrum serves as a molecular "fingerprint," identifying the functional groups present.

For this compound, the FTIR spectrum is dominated by the vibrational modes of the pyrophosphate [P₂O₇]⁴⁻ group and the Sn-O bonds. The characteristic absorptions for pyrophosphates include:

P-O-P Stretching: Asymmetric and symmetric stretching vibrations of the bridging P-O-P bond. These are typically observed in the 980-750 cm⁻¹ region.

P-O Stretching: Vibrations of the terminal PO₃ groups. The asymmetric stretching modes (νₐₛ(PO₃)) are found at higher frequencies, typically in the 1200-1100 cm⁻¹ range, while the symmetric stretching modes (νₛ(PO₃)) appear around 1080-980 cm⁻¹.

Sn-O Stretching: Vibrations involving the tin-oxygen bonds are expected at lower frequencies. In tin oxides like SnO₂, Sn-O stretching vibrations are typically observed in the 680-550 cm⁻¹ region. airccse.com

The positions and shapes of these bands in the FTIR spectrum of Sn₂P₂O₇ confirm the presence of the pyrophosphate functional group and provide information about the symmetry and bonding environment of the anions within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific atomic nuclei. For this compound, NMR studies involving ³¹P, ¹¹⁹Sn, and ¹H nuclei are particularly insightful.

The interaction between the stannous ion (Sn²⁺) and the pyrophosphate anion (P₂O₇⁴⁻) is fundamental to the compound's structure and reactivity. Both ³¹P and ¹¹⁹Sn are spin-½ nuclei, making them excellent probes for NMR spectroscopy.

³¹P NMR spectroscopy is instrumental in studying the formation of pyrophosphate-tin complexes. The chemical shift of the phosphorus nuclei is highly sensitive to its coordination environment. Studies on the complexation of tin(II) with various organophosphorus ligands have shown that the formation of Sn-O-P bonds leads to significant changes in the ³¹P chemical shifts, allowing for the characterization of the resulting complexes. In the context of pyrophosphate, ³¹P NMR can distinguish between bridging and terminal phosphorus atoms within the P₂O₇ unit and monitor how these environments change upon coordination with Sn²⁺ ions.

¹¹⁹Sn NMR spectroscopy provides direct insight into the electronic environment of the tin atom. The chemical shift range for ¹¹⁹Sn is extensive, making it highly sensitive to changes in coordination number, geometry, and the nature of the bonded ligands. For instance, the coordination of pyrophosphate ligands to a tin center would alter the electron density around the tin nucleus, resulting in a measurable shift in the ¹¹⁹Sn NMR signal. While specific studies detailing ligand exchange kinetics for this compound using 2D NMR techniques are not abundant in publicly accessible literature, the principles of such studies on other metal complexes are well-established. These methods could, in principle, be applied to determine the rates and mechanisms of pyrophosphate ligand exchange around the Sn²⁺ center.

Data from related organotin compounds show that one-bond ¹¹⁹Sn-³¹P coupling constants (¹JSn-P) can range from 50 to 2400 Hz, providing valuable information about the bonding interactions between tin and phosphorus. huji.ac.il

Table 1: Representative NMR Properties for Tin-Phosphorus Compounds

| Nucleus | Interaction | Typical Value Range | Information Provided |

|---|---|---|---|

| ³¹P | Chemical Shift (δ) | Varies with coordination | Characterizes P environment (bridging/terminal), complex formation |

| ¹¹⁹Sn | Chemical Shift (δ) | -1900 to +700 ppm | Sensitive to Sn coordination number, geometry, and ligand type |

This compound, particularly when doped, is investigated for its potential as a proton conductor in intermediate-temperature fuel cells. ¹H NMR spectroscopy is a key technique for understanding the mechanism of proton conduction by identifying the locations and dynamics of protons within the material's structure.

In studies of indium-doped this compound (In-SnP₂O₇), ¹H NMR spectra reveal distinct proton signals corresponding to different sites within the crystal lattice. umd.edu These have been assigned to interstitial protons forming hydrogen bonds with the phosphate (B84403) tetrahedra and those associated with the metal octahedral sites. umd.eduresearchgate.net By analyzing the chemical shifts and line widths of these signals, researchers can deduce the nature of the hydrogen bonding and the relative mobility of the protons at each site. For example, protons that are more mobile typically exhibit narrower NMR signals. umd.edu

Advanced ¹H NMR techniques, such as exchange spectroscopy (EXSY), can be used to study the dynamics of proton exchange between these different sites. Such studies have shown that inter-site proton hopping is a crucial step for long-range proton transport through the material. umd.edu The activation energies for these hopping processes can be calculated from temperature-dependent NMR measurements, providing quantitative data on the energy barriers for proton conduction. umd.edu

Table 2: ¹H NMR Data for Protonic Sites in Doped Tin Pyrophosphate

| Proton Site | Typical Chemical Shift (ppm) | Linewidth Characteristics | Implication |

|---|---|---|---|

| Phosphate Tetrahedral Site | Distinct resonance | Broader | Less mobile, stronger hydrogen bonding |

Raman Spectroscopy for Phosphate Anion Characterization in Glasses

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the structure of molecules and crystal lattices. It is particularly effective for characterizing the phosphate anions in materials like this compound and related tin phosphate glasses.

The Raman spectrum of a pyrophosphate-containing material is characterized by specific vibrational modes of the P₂O₇ unit. Key features include:

P-O-P Stretching Modes: Symmetrical and asymmetrical stretching vibrations of the bridging oxygen atom in the P-O-P linkage give rise to characteristic bands, typically in the 650-750 cm⁻¹ region. usm.my

PO₃ Terminal Group Vibrations: Stretching modes of the terminal PO₃ groups.

PO₂ Group Vibrations: Symmetrical and asymmetrical stretching modes of the PO₂ groups within the phosphate chains.

In studies of tin phosphate glasses (SnO-P₂O₅), Raman spectroscopy is used to identify different phosphate structural units, denoted as Qⁿ, where 'n' is the number of bridging oxygen atoms per phosphate tetrahedron. usm.my For instance, pyrophosphate units are designated as Q¹, while longer metaphosphate chains are Q². The relative intensities of the Raman bands associated with these different Qⁿ units allow for a quantitative analysis of the glass network structure. Bands around 1050 cm⁻¹ are typically assigned to pyrophosphate (Q¹) units, while bands near 1150 cm⁻¹ are attributed to metaphosphate (Q²) chains. usm.my These studies show how the addition of SnO modifies the phosphate network, generally leading to its depolymerization.

Table 3: Characteristic Raman Bands in Tin Phosphate Systems

| Wavenumber (cm⁻¹) | Assignment | Structural Unit |

|---|---|---|

| ~1150 | P-O stretching | Metaphosphate (Q²) |

| ~1050 | P-O stretching | Pyrophosphate (Q¹) |

UV-Vis Spectroscopy for Sn²⁺ Release Tracking

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. While direct studies on using UV-Vis spectroscopy to track Sn²⁺ release from this compound are not prominent, the technique can be adapted for this purpose by monitoring changes in the absorption spectrum of a solution in contact with the material.

The Sn²⁺ ion itself does not have strong characteristic absorption bands in the UV-Vis region in aqueous solution. Therefore, tracking its release would typically involve an indirect method. One common approach is to use a complexing agent that forms a colored complex with Sn²⁺. The intensity of the color, measured by the absorbance at a specific wavelength (λ_max), would be directly proportional to the concentration of the Sn²⁺ in the solution, according to the Beer-Lambert Law.

Alternatively, changes in the UV absorption spectrum of the surrounding medium could be monitored. For instance, the degradation of an organic substance in the presence of released Sn²⁺ could be followed, or the formation of nanoparticles or colloids due to reaction could lead to changes in light scattering and absorption that are detectable by UV-Vis spectroscopy. This approach has been successfully used to monitor the concentration of other metal ions in solution. researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. The Sn²⁺ ion, having a 5s² electron configuration, is known to be an effective luminescence center in various host materials, including phosphates.

When incorporated into a phosphate glass matrix, Sn²⁺ ions can exhibit strong, broad-band luminescence. The emission characteristics are highly dependent on the local environment of the Sn²⁺ ion within the host material.

Excitation and Emission Bands: PL studies on Sn²⁺-doped zinc phosphate glasses show broad excitation bands in the UV region and strong emission bands spanning the visible spectrum (e.g., blue to red). researchgate.net The exact peak positions of these bands are influenced by the glass composition.

Luminescence Decay: The lifetime of the excited state, measured from the decay of the luminescence intensity after pulsed excitation, is another important characteristic. For Sn²⁺ in phosphate glasses, decay times are typically in the microsecond range.

The photoluminescence of Sn²⁺ is attributed to electronic transitions between the ¹S₀ ground state and the excited triplet (³P₀, ³P₁, ³P₂) and singlet (¹P₁) states. The structure of the host material affects the energy levels of these states, thus influencing the emission color and efficiency. In some cases, the emission color can be tuned by altering the chemical composition of the phosphate host. researchgate.net

Table 4: Photoluminescence Characteristics of Sn²⁺ in Phosphate Hosts

| Host Material | Excitation Region | Emission Region | Typical Decay Time |

|---|

Thermal Analysis Techniques

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods used.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve plots mass against temperature. For this compound, TGA can provide information on:

Thermal Stability: The temperature at which the compound begins to decompose.

Decomposition Pathway: The number of steps involved in the decomposition and the mass loss associated with each step.

Composition: Quantifying the loss of any volatile components or confirming the stoichiometry of the final residue.

Studies on the thermal decomposition of the related compound tin(II) oxide (SnO) show that it decomposes in air at temperatures between 573 K and 773 K, ultimately forming the more stable tin(IV) oxide (SnO₂). researchgate.net It is expected that this compound would also undergo oxidation and/or decomposition upon heating to high temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve shows exothermic (heat releasing) and endothermic (heat absorbing) events. For this compound, DSC can detect:

Phase Transitions: Crystalline phase changes would appear as sharp endothermic or exothermic peaks.

Melting Point: The absorption of heat during melting would be observed as a distinct endothermic peak.

Decomposition: Chemical decomposition is often accompanied by a significant endothermic or exothermic effect.

Combining TGA and DSC provides a comprehensive thermal profile of the material, allowing for the correlation of mass loss events with their corresponding energetic changes. researchgate.net

Elemental and Compositional Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the elemental composition of a sample with high precision and accuracy. technologynetworks.commdpi.com The method involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the elements present. technologynetworks.com As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element in the sample.

For this compound, ICP-OES can be used to quantitatively verify the concentrations of tin (Sn) and phosphorus (P), ensuring the compound meets its stoichiometric formula, Sn₂P₂O₇. This analysis is critical for quality control in manufacturing processes. The sample must first be dissolved, typically through acid digestion, before being introduced into the plasma. pcdn.co

Theoretical Elemental Composition of this compound (Sn₂P₂O₇):

| Element | Symbol | Atomic Weight (g/mol) | Percent Composition (%) |

|---|---|---|---|

| Tin | Sn | 118.71 | 57.72 |

| Phosphorus | P | 30.97 | 15.06 |

| Oxygen | O | 16.00 | 27.23 |

Energy Dispersive X-ray (EDX) analysis, also known as EDS, is a technique frequently coupled with scanning electron microscopy (SEM). oxinst.com It provides semi-quantitative elemental analysis of a microscopic area of a sample. wikipedia.org An electron beam is focused on the sample, causing the atoms to emit characteristic X-rays. oxinst.com The energy of these X-rays is unique to each element, allowing for the identification and relative quantification of the elements present. oxinst.comwikipedia.org

In the characterization of tin-containing phosphate glasses, EDX analysis has been used to determine the elemental ratios of the constituent elements. For a tin pyrophosphate glass, EDX analysis revealed an atomic ratio of tin to phosphorus that confirms the composition of the pyrophosphate structure. oxinst.com

Exemplary EDX Findings for Tin Pyrophosphate Glass:

| Element | Atomic Ratio | Source |

|---|---|---|

| Tin (Sn) | 53 | oxinst.com |

| Phosphorus (P) | 47 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are emitted from the surface.

For this compound, XPS is particularly valuable for confirming the oxidation state of tin as Sn(II). The binding energy of the core electrons is sensitive to the chemical environment. The Sn 3d₅/₂ peak for Sn(II) is found at a higher binding energy compared to metallic tin (Sn(0)). researchgate.net Research on related tin-phosphide and tin-sulfide compounds shows the Sn 3d₅/₂ peak for Sn²⁺ at approximately 486.4-486.8 eV, a distinct shift from the metallic tin peak at ~485.0 eV. researchgate.netresearchgate.net However, distinguishing between Sn²⁺ and Sn⁴⁺ can be challenging as their core electron binding energies are very close. oxinst.com

Reference Binding Energies for Components of Tin Phosphates:

| Core Level | Chemical State | Binding Energy (eV) | Observation |

|---|---|---|---|

| Sn 3d₅/₂ | Sn⁰ (metallic) | ~485.0 | Reference for metallic tin. researchgate.net |

| Sn 3d₅/₂ | Sn²⁺ | 486.4 - 486.8 | Observed in tin phosphide/sulfide compounds, indicating oxidation. researchgate.netresearchgate.net |

| P 2p | Metal-Phosphide | ~128.7 | Represents phosphorus bonded to a metal like tin. researchgate.net |

Microscopy and Morphological Characterization

The physical form and structure of this compound particles are examined using microscopy techniques, primarily Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the sample's surface topography, revealing particle size, shape, and aggregation. azooptics.com

This compound is typically described as a fine white powder, which can be either amorphous or crystalline. azooptics.comresearchgate.net While specific micrographs of pure this compound are not widely published in available literature, studies on related tin phosphate compounds provide insight into the expected morphology. For instance, Field Emission Scanning Electron Microscopy (FE-SEM) of strontium tin phosphate (SrSn(PO₄)₂) nanopowder revealed agglomerates of non-uniform, biscuit-like nanoflakes. physchemres.org This suggests that this compound may also exhibit complex, agglomerated micro- or nanostructures depending on the synthesis method.

Transmission Electron Microscopy (TEM) for Nanoparticle Sizing and Shell Analysis

There are no specific studies found that utilize TEM to determine the nanoparticle size or analyze the shell structure of this compound.

Scanning Electron Microscopy (SEM) for Film Morphology and Particle Distribution

Information regarding the use of SEM to examine the film morphology or particle distribution of this compound is not present in the reviewed literature.

Dynamic Light Scattering (DLS) for Particle Aggregation Monitoring

No research could be located that employs DLS to monitor the aggregation behavior of this compound particles in a suspension.

Due to the absence of specific data for this compound in these analytical contexts, the generation of a scientifically accurate article adhering to the provided structure and content requirements is not feasible at this time.

Mechanistic Investigations and Reaction Pathways

Redox Activity and Chelation Properties

The chemistry of stannous pyrophosphate is largely dictated by the tin(II) ion (Sn²⁺), which is susceptible to oxidation, and its strong interaction with the pyrophosphate ligand (P₂O₇⁴⁻). The pyrophosphate acts as a chelating agent, forming stable complexes with the tin ion, which in turn modulates its redox properties.

The tin(II) ion is characteristically prone to oxidation to the more stable tin(IV) (Sn⁴⁺) state, particularly in the presence of atmospheric oxygen. This transformation involves the loss of two electrons from the 5s orbital of the tin atom.

The general mechanism for the oxidation of Sn²⁺ in an aqueous environment can be described as a multi-step process influenced by factors such as pH and the presence of complexing agents. In the context of this compound solutions, the pyrophosphate ligand plays a crucial role in stabilizing the Sn²⁺ ion. However, oxidation can still occur, especially under ambient conditions. The process is generally understood to proceed via the following reaction:

Sn²⁺ → Sn⁴⁺ + 2e⁻

While specific mechanistic studies on the oxidation of this compound complexes are not extensively detailed in the literature, the process is known to be influenced by the coordination environment. Chelation by pyrophosphate can decrease the rate of oxidation compared to free Sn²⁺ ions by sterically hindering the approach of oxidizing agents or by altering the redox potential of the Sn²⁺/Sn⁴⁺ couple. However, the inherent thermodynamic tendency of Sn²⁺ to oxidize to Sn⁴⁺ remains a key aspect of its chemistry researchgate.netstanford.eduresearchgate.net.

The rate of conversion from Sn²⁺ to Sn⁴⁺ can be quantitatively investigated using various electrochemical techniques. These methods provide insight into the kinetics and thermodynamics of the redox reaction by measuring properties like potential, current, and charge within an electrochemical cell.

Electrochemical analysis is a powerful tool for characterizing the oxidation of this compound. Techniques such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are particularly useful for studying the electron transfer processes and determining the reaction rates researchgate.net. In a typical experiment, a potential is applied to an electrode immersed in a solution containing the this compound complex, and the resulting current is measured. The peak current and potential in a voltammogram can be correlated to the concentration of the electroactive species and the kinetics of the oxidation reaction.

The table below outlines the principles of common electrochemical methods applicable to studying Sn²⁺ oxidation.

| Electrochemical Method | Principle | Information Obtained |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two set values and back again. The resulting current is plotted against the applied potential. | Provides information on redox potentials, reaction reversibility, and electron transfer kinetics. The peak current is proportional to the concentration of the analyte. |

| Linear Sweep Voltammetry (LSV) | The potential is swept linearly in one direction from an initial to a final potential. | Determines the oxidation potential of the Sn²⁺ species. The limiting current can be used to quantify the rate of the reaction. |

| Chronoamperometry | A constant potential is applied to the electrode, and the current is measured as a function of time. | Used to study the kinetics of the oxidation process under controlled potential conditions and can determine diffusion coefficients. |

These methods allow researchers to quantify the rate at which the Sn²⁺ in the pyrophosphate complex is converted to Sn⁴⁺ under various conditions, such as changes in pH, temperature, or pyrophosphate concentration nih.govnih.gov.

Complexation Chemistry in Aqueous Solutions

This compound itself is poorly soluble in water. However, in the presence of an excess of a soluble pyrophosphate salt, such as potassium pyrophosphate (K₄P₂O₇) or sodium pyrophosphate (Na₄P₂O₇), it dissolves to form clear, stable, and soluble complex anions nih.gov. The nature and stoichiometry of these complexes are highly dependent on the molar ratio of tin(II) to pyrophosphate.

When this compound (Sn₂P₂O₇) is dissolved in an equimolar amount of a soluble pyrophosphate salt, a 1:1 complex is formed. Spectroscopic and theoretical studies have confirmed the identity of this species as the monomeric dianion, [Sn(P₂O₇)]²⁻ nih.gov.

The formation reaction can be represented as:

Sn₂P₂O₇(s) + P₂O₇⁴⁻(aq) ⇌ 2 [Sn(P₂O₇)]²⁻(aq)

Density functional theory (DFT) calculations indicate that this monomeric complex has a ground state with C₂ᵥ symmetry. The tin atom is in a square pyramidal coordination environment, with the stereochemically active lone pair of electrons occupying the apical position nih.gov. This complexation results in a solution that is nearly neutral (pH ~8), in contrast to the strongly alkaline solutions of alkali metal pyrophosphates alone nih.gov.

The coordination chemistry becomes more intricate when pyrophosphate is present in excess relative to the tin(II) concentration. Under these conditions, higher-order complexes are formed. Research has identified the formation of complexes with (P₂O₇):(Sn) molar ratios of 3:2 and, most notably, 2:1 nih.govnih.gov.

The primary species formed in a significant excess of pyrophosphate is the 2:1 complex, [Sn(P₂O₇)₂]⁶⁻ nih.govacs.org. The formation of this highly charged anion is crucial for maintaining the stability of the tin(II) ion in solution, particularly in applications like electroplating acs.org.

The table below summarizes the stoichiometry of the major tin(II)-pyrophosphate complexes.

| Molar Ratio (Sn:P₂O₇) | Complex Formula | Common Name |

| 1:1 | [Sn(P₂O₇)]²⁻ | 1:1 Complex |

| 1:2 | [Sn(P₂O₇)₂]⁶⁻ | 2:1 Complex |

The formation of these higher-order complexes demonstrates the strong chelating ability of the pyrophosphate ligand and its capacity to saturate the coordination sphere of the tin(II) ion.

In solutions containing an excess of pyrophosphate, the various complex species are not static but are involved in dynamic equilibria. The 3:2 and 2:1 complexes, in the presence of even more free pyrophosphate, undergo rapid ligand exchange nih.gov. This process involves the substitution of a coordinated pyrophosphate ligand with another from the bulk solution.

This dynamic behavior has been observed using Nuclear Magnetic Resonance (NMR) spectroscopy. The rapid exchange occurs on the NMR timescale, meaning the rate of exchange is fast enough to average the magnetic environments of the pyrophosphate ligands, often resulting in broadened or coalesced signals in the NMR spectrum nih.gov.

The general mechanism for ligand exchange can be described as:

[Sn(P₂O₇)ₓ]ⁿ⁻ + P₂O₇⁴⁻ ⇌ [Sn(P₂O₇)ₓ]ⁿ⁻ + P₂O₇⁴⁻

While the precise kinetic parameters for this exchange in the this compound system are not fully elucidated, the phenomenon is critical to understanding the solution's reactivity and stability. Such dynamic processes are common in coordination chemistry and can follow associative, dissociative, or interchange mechanisms, depending on the specific properties of the metal center and ligands involved researchgate.netwhiterose.ac.uk.

Atomic-Scale Proton Conduction Pathways

The proton conduction in this compound and related metal pyrophosphates is understood to occur through a hopping mechanism, often referred to as a Grotthuss-type mechanism. mdpi.comrsc.org At the atomic scale, this involves the transfer of protons between adjacent sites within the crystal lattice. Protons are incorporated into the material as charge-compensating defects, particularly when doped with aliovalent cations. researchgate.net These protons bond to oxygen atoms on the phosphate (B84403) tetrahedra and are believed to move through the material via inter-tetrahedral transfer. researchgate.net

Research on indium-doped this compound (In³⁺-doped SnP₂O₇) using ¹H NMR studies has identified two distinct signals, which correspond to hydrogen-bonded interstitial protons located at phosphate tetrahedral and metal octahedral sites. rsc.org This suggests that proton conduction occurs via a hopping mechanism between these octahedral and tetrahedral sites. rsc.org While initial reports indicated that this transport occurred through the bulk crystalline lattice, subsequent investigations have suggested that high conductivity may not be solely attributable to the bulk crystalline phase, pointing to the significance of other factors such as amorphous phases or grain boundaries. mdpi.com

Hydroxide-Ion Incorporation and Conduction Mechanisms

First-principles calculations have provided significant insight into the mechanisms of hydroxide-ion (OH⁻) incorporation and conduction in tin pyrophosphate. The incorporation of hydroxide (B78521) ions is not a simple process of filling interstitial sites within the crystal. alfachemic.commdpi.com Instead, it is accompanied by a significant structural change: the dissociation of a pyrophosphate (P₂O₇) unit into two orthophosphate (PO₄) units. alfachemic.commdpi.com

While the long-range migration of hydroxide ions has been observed in first-principles molecular dynamics simulations at very high temperatures (2000 K), the frequency of these events is extremely low at more moderate temperatures. alfachemic.commdpi.com Theoretical calculations reveal a very high potential barrier of 1.92 eV for the hydroxide-ion conduction pathway. alfachemic.commdpi.com This high barrier leads to an estimated bulk conductivity on the order of 10⁻¹⁰ S cm⁻¹ at 1000 K, which is significantly lower than experimentally reported conductivities. mdpi.com These findings indicate that the observed hydroxide-ion conductivity in tin pyrophosphate cannot be explained by the simple motion of OH⁻ ions through the crystal lattice alone and may involve other mechanisms or pathways. alfachemic.commdpi.com

Impact of Excess Phosphate on Proton Conduction

The presence of an excess phosphate phase is critical for achieving high proton conductivity in tin pyrophosphate systems. promonograph.org Research has demonstrated a direct correlation between the phosphorus-to-metal (P:M) ratio and proton conductivity. For instance, in indium-doped tin pyrophosphate, increasing the P:M ratio from 2.23 to 2.81 resulted in a dramatic increase in proton conductivity from 0.03 mS cm⁻¹ to 10 mS cm⁻¹ at 250 °C. promonograph.org

The synthesis method and the choice of phosphate precursor play a crucial role in determining the final morphology and proton conductivity of the material. mdpi.com A study examining five different phosphate precursors found that the resulting conductivity varied significantly, underscoring the impact of the synthesis history on the material's electrochemical properties. The use of a tetrabutylammonium (B224687) phosphate precursor, for example, yielded a maximum conductivity of 88 mS cm⁻¹ at 200 °C. This enhancement is often attributed to the formation of an amorphous phosphate phase on the surface of the crystalline particles, which provides effective pathways for proton transport. promonograph.org

| Phosphate Precursor Used in Synthesis | Resulting Proton Conductivity | Temperature |

|---|---|---|

| Tetrabutylammonium phosphate (TPP-TBAP) | 88 mS cm⁻¹ | 200 °C |

| In-situ Phosphoric Acid Doped Diammonium Phosphate (TPP-DAP) | 64 mS cm⁻¹ | 220 °C |

| Externally Doped Phosphoric Acid Diammonium Phosphate (TPP-DAP) | 35 mS cm⁻¹ | 220 °C |

Catalytic Reaction Mechanisms

Heterogeneous Catalysis in Organic Synthesis

This compound (SnP₂O₇) has been identified as a novel and highly efficient heterogeneous catalyst for specific multicomponent reactions in organic synthesis. alfachemic.com Its application has been demonstrated in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[3,2-c]chromene derivatives. alfachemic.com

The primary advantage of using this compound as a catalyst in these reactions lies in its solid, insoluble nature, which simplifies the post-reaction work-up. The catalyst can be easily separated from the reaction mixture by simple filtration, allowing for straightforward product isolation. alfachemic.com Furthermore, the catalyst exhibits excellent stability and reusability. It can be recovered and reused for up to five cycles without a significant loss of its catalytic activity, making the process more economical and environmentally friendly. alfachemic.com The synthetic protocol using SnP₂O₇ is characterized by short reaction times and high product yields. alfachemic.com

| Catalytic Reaction Parameter | Reported Value/Observation |

|---|---|

| Reaction Type | One-pot, three-component synthesis of pyran and chromene derivatives |

| Reaction Times | 8–15 minutes |

| Product Yields | 85–97% |

| Catalyst Reusability | Up to 5 cycles without significant loss of reactivity |

Reusable Catalytic Systems and Stability in Reaction Media

While research directly on this compound as a reusable catalyst is specific, broader studies into related tin-based systems provide insights into stability and reusability. For instance, tin-phosphorus-iodine (Sn-P-I) clathrates have been identified as potential catalysts for the growth of black phosphorus (BP). nih.gov However, the intact Sn-P-I structure can lead to prolonged preparation times and rapid deactivation. nih.gov

To address these stability and reusability challenges, modifications such as tellurium-doping have been explored. nih.gov This strategy aims to improve both the activity and stability of Sn-P-I catalysts. nih.gov The introduction of tellurium can induce the formation of Sn-Te bonds, create anti-healing phosphorus vacancies, and reduce iodine loss. nih.gov This alters the catalyst's deactivation mechanism from phosphorus saturation to iodine loss. nih.gov

Further enhancements in reusability can be achieved through post-synthesis treatments. An iodination treatment, for example, can reactivate Te-Sn-P-I catalysts, with studies showing a restoration of 100% of the catalytic performance. nih.gov Such strategies highlight the importance of structural modification in creating stable and reusable tin-based catalytic systems. Other research on heterogeneous catalysts, such as those involving sulfated tin oxide, has also demonstrated a high capacity for reuse over multiple cycles without a significant decrease in catalytic activity. researchgate.net

Table 1: Catalyst Performance and Reusability

| Catalyst System | Modification | Key Outcome | Reusability |

|---|---|---|---|

| Sn-P-I Clathrate | Tellurium-doping | Reduced reaction time for BP synthesis from 15 h to 45 min. nih.gov | Performance restored to 100% after iodination treatment. nih.gov |

| 30WSSnO2 | Sulfation | High product yields under mild conditions. | Reusable for ten times without significant loss of activity. researchgate.net |

Myocardial Uptake Mechanisms

This compound, when complexed with Technetium-99m (99mTc-PYP), serves as a crucial radiopharmaceutical agent for imaging myocardial injury. nih.govnih.govnih.gov Its uptake mechanism is fundamentally linked to cellular damage, particularly in the context of acute myocardial infarction. nih.govnih.gov The tracer accumulates in irreversibly injured myocardium, allowing for the visualization of necrotic tissue. nih.gov This uptake is not dependent on phagocytosis by leukocytes migrating into the infarct zone but rather reflects the direct interaction of the pyrophosphate agent with the damaged heart muscle cells. nih.gov The major determinant for the accumulation of the radionuclide is the extent of cellular damage. osti.govnih.gov

Correlation with Calcium Homeostasis in Damaged Tissue

A primary mechanism for the localization of 99mTc-PYP in damaged myocardial tissue is its strong affinity for calcium. ahajournals.orgnih.gov In cases of myocardial infarction, cellular necrosis leads to a disruption of calcium homeostasis and subsequent deposition of calcium salts, particularly within mitochondria, in the acute phase. nih.gov 99mTc-PYP is known to bind to these calcium deposits. ahajournals.orgjacc.org

Studies in canine models have demonstrated a positive correlation between the myocardial uptake of 99mTc-PYP and the concentration of calcium in the tissue. researchgate.net Research has shown that 99mTc-PYP accumulates in areas of ischemia-reperfusion injury, which may be associated with an increased concentration of Ca2+ in the damaged myocardial cells. nih.govmdpi.com This relationship is so direct that the scintigraphic images produced are essentially maps of abnormal calcium deposition in the infarcted heart muscle.

Table 2: 99mTc-PYP Uptake vs. Myocardial Calcium Content in Canine Infarcts

| Group | Mean 99mTc-PYP Content (% dose/g x 10⁻³) | Mean Calcium Content (µg/g wet weight) | Correlation (r-value) |

|---|---|---|---|

| Control Dogs | 28.9 ± 4.3 | 126.7 ± 9.5 | 0.77 researchgate.net |

| EHDP-treated Dogs | 18.2 ± 1.4 | 102.4 ± 6.4 | 0.69 researchgate.net |

Data from a study investigating the effects of ethane-1-hydroxy-1,1-diphosphonate (EHDP) on calcium and 99mTc-PYP uptake.

Localization in Subcellular Fractions

Investigations into the subcellular distribution of 99mTc-labeled pyrophosphate in infarcted myocardium have shown that the agent is primarily bound to soluble proteins. researchgate.net Only a small fraction of the tracer is found to be associated with nuclei and other subcellular components. researchgate.net While mitochondrial calcification is a key event in the acute phase of an infarct and correlates with 99mTc-PYP uptake, studies in other cardiac conditions like transthyretin cardiac amyloidosis (ATTR-CA) did not observe mitochondrial calcification, suggesting the binding site can vary depending on the pathology. nih.govmdpi.com In ATTR-CA, calcified microparticles were found in collagen fiber sites, which may be the location of tracer binding. nih.govmdpi.com

Role in Tissue Viability Assessment

99mTc-PYP scintigraphy is a valuable tool for assessing myocardial tissue viability, primarily by identifying non-viable, or necrotic, tissue. nih.gov It has been proven to be an accurate indicator for acute transmural myocardial infarction. nih.govnih.gov The tracer accumulates in irreversibly damaged myocardium, whereas healthy or merely ischemic tissue does not show significant uptake. nih.gov

Studies in animal models have quantified this differential uptake. Following a 60-minute ischemia that results in infarction, the uptake of 99mTc-PYP in the ischemic area was found to be more than ten times that of normal tissue. nih.gov Even shorter periods of severe ischemia (30 minutes) followed by reperfusion can lead to significant tracer accumulation, indicating severe cellular injury that may not yet be fully necrotic but has compromised viability. nih.gov Therefore, 99mTc-PYP imaging helps to delineate the extent of an infarct and provides crucial information about the severity of ischemic injury. nih.govnih.gov

Table 3: 99mTc-Pyrophosphate Uptake Ratio in Ischemic vs. Normal Myocardium

| Duration of Ischemia | Uptake Ratio (Ischemic Area / Normal Area) | Implication for Viability |

|---|---|---|

| 10 minutes | 1.18 ± 0.009 | Minimal injury, likely viable. nih.gov |

| 30 minutes | 4.09 ± 1.75 | Significant injury, viability compromised. nih.gov |

| 60 minutes (Infarction) | 12.2 ± 2.9 (Transmural) | Necrotic, non-viable tissue. nih.gov |

Advanced Applications and Their Underlying Theories

Radiopharmaceutical Applications in Diagnostic Imaging

Stannous pyrophosphate serves a critical role as a reducing agent in nuclear medicine, particularly in the preparation of Technetium-99m (⁹⁹mTc) radiopharmaceuticals for diagnostic imaging. Its primary function is to facilitate the labeling of various biological molecules, most notably red blood cells (RBCs), by reducing the pertechnetate (B1241340) ion (TcO₄⁻) obtained from a ⁹⁹mTc generator. This reduction allows the technetium to bind to the target molecules, enabling in vivo imaging.

The labeling of biological components with ⁹⁹mTc is a cornerstone of many diagnostic nuclear medicine procedures. This compound is instrumental in this process, ensuring the stable attachment of the radionuclide to the vector molecule, thereby creating a functional radiopharmaceutical.

The technetium eluted from a Molybdenum-99/Technetium-99m generator is in the form of sodium pertechnetate (Na⁹⁹mTcO₄), where technetium exists in its highest oxidation state of +7. luc.edu In this pertechnetate form, the technetium is relatively non-reactive and will not readily form stable bonds with chelating agents or cellular components. luc.eduunm.edu

To enable labeling, the technetium must be reduced to a lower, more reactive oxidation state. This compound provides the stannous ion (Sn²⁺), a powerful reducing agent, which donates electrons to the pertechnetate ion. luc.eduluc.edu This reaction reduces the technetium from the +7 oxidation state to a lower oxidation state, typically +4 (Tc⁴⁺). luc.edu The stannous ion (Sn²⁺) is, in turn, oxidized to the stannic ion (Sn⁴⁺). luc.edu The resulting reduced technetium (⁹⁹mTc⁴⁺) is a cation that can then readily form stable coordinate bonds with electron-donating atoms like nitrogen, oxygen, and phosphorus present in chelating agents or on the surface of molecules like hemoglobin within red blood cells. luc.edu

Tc⁷⁺O₄⁻ + Sn²⁺ → ⁹⁹mTc⁴⁺ + Sn⁴⁺

The concentration of stannous ions is a critical factor in achieving high radiochemical purity, which is the proportion of the total radioactivity in the desired chemical form. ymaws.com Insufficient stannous ion concentration will result in incomplete reduction of pertechnetate, leading to an excess of "free" pertechnetate (⁹⁹mTcO₄⁻) in the final product. cjhp-online.ca This free pertechnetate does not bind to the target and can interfere with imaging by accumulating in non-target organs such as the thyroid, salivary glands, and stomach. cjhp-online.ca

Conversely, an excessive concentration of stannous ions can also negatively impact labeling efficiency. unm.educjhp-online.ca High levels of stannous ions can lead to the formation of unwanted colloids or interfere with the binding of the reduced technetium to the target molecule. cjhp-online.ca Therefore, optimizing the dose of this compound is crucial for maximizing the labeling yield and ensuring the quality of the radiopharmaceutical.

Research has indicated that for in vivo red blood cell labeling, a stannous ion (Sn²⁺) concentration of 10-20 micrograms per kilogram of body weight is optimal. unm.edunih.gov Another study found that concentrations of 1-2 micrograms of tin per milliliter of blood provided the highest labeling yield in an in vitro setting. nih.gov The optimal amount can be dependent on the specific formulation of the this compound kit. cjhp-online.ca

| Parameter | Optimal Range/Value | Consequence of Sub-optimal Levels | Reference |

|---|---|---|---|

| Stannous Ion (Sn²⁺) Concentration (In Vivo) | 10-20 µg/kg body weight | Too low: Incomplete pertechnetate reduction, excess free ⁹⁹mTcO₄⁻. Too high: Decreased labeling yield. | unm.edunih.gov |

| Stannous Ion (Sn²⁺) Concentration (In Vitro) | 1-2 µg/mL of blood | Leads to lower labeling efficiency. | nih.gov |

| Time Interval Between Sn²⁺ and ⁹⁹mTcO₄⁻ Injection (In Vivo) | 15-30 minutes | Allows for adequate biological clearance of excess stannous ions. | unm.edunih.gov |

The labeling of a patient's own (autologous) red blood cells with ⁹⁹mTc is a common procedure for various diagnostic imaging studies. There are three primary methods for this labeling process, each with its own protocol and resulting labeling efficiency.

The in vivo method is the simplest approach. It involves the intravenous injection of this compound into the patient. nih.gov After a waiting period of approximately 15 to 30 minutes to allow the stannous ions to diffuse into the red blood cells, a second intravenous injection of sodium pertechnetate (⁹⁹mTcO₄⁻) is administered. unm.edunih.gov The pertechnetate then enters the "pre-tinned" red blood cells, is reduced by the intracellular stannous ions, and binds to the globin chains of hemoglobin. nucmedtutorials.com The labeling efficiency of the in vivo method can be variable, with reported averages ranging from 71% to 96%. unm.edu

The modified in vivo (also referred to as in vivtro) method aims to improve upon the labeling efficiency of the in vivo technique. In this procedure, this compound is injected into the patient as in the in vivo method. richtlijnendatabase.nl After the 30-minute waiting period, a sample of the patient's blood is withdrawn into a syringe containing the ⁹⁹mTc-pertechnetate and an anticoagulant. richtlijnendatabase.nl The labeling occurs within the syringe, which is gently agitated for a period before the now-labeled red blood cells are reinjected into the patient. nih.gov This method generally results in higher and more consistent labeling efficiencies, often approaching 95%. snmjournals.org

The in vitro method offers the highest labeling efficiency, typically exceeding 95%. snmjournals.orgresearchgate.net In this technique, a sample of the patient's blood is drawn and transferred to a vial containing this compound. nucmedtutorials.com The red blood cells are separated from the plasma, usually by centrifugation, and then incubated with the stannous ions. nucmedtutorials.com Following this "tinning" step, the ⁹⁹mTc-pertechnetate is added to the vial, and the mixture is incubated to allow for labeling. nucmedtutorials.com The resulting ⁹⁹mTc-labeled red blood cells are then reinjected into the patient. Commercially available kits, such as the UltraTag® RBC kit, have streamlined this process. researchgate.net

| Labeling Method | General Procedure | Typical Labeling Efficiency | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| In Vivo | 1. Inject this compound. 2. Wait 15-30 min. 3. Inject ⁹⁹mTc-pertechnetate. | 71% - 96% | Simple, rapid, involves less blood handling. | Lower and more variable labeling efficiency. | unm.edunih.gov |

| Modified In Vivo (In Vivtro) | 1. Inject this compound. 2. Wait 30 min. 3. Withdraw blood into a syringe with ⁹⁹mTc-pertechnetate. 4. Incubate and reinject. | ~95% | Higher efficiency than in vivo method. | Requires withdrawal and handling of blood. | richtlijnendatabase.nlsnmjournals.org |

| In Vitro | 1. Withdraw blood. 2. Separate RBCs. 3. Incubate RBCs with this compound. 4. Add ⁹⁹mTc-pertechnetate and incubate. 5. Reinject labeled RBCs. | >95% | Highest and most consistent labeling efficiency. | More complex, time-consuming, and involves extensive blood handling. | snmjournals.orgresearchgate.net |

Technetium-99m (⁹⁹mTc) Radiolabeling

Labeling Protocols for Red Blood Cells (RBCs)

Influence of Stannous Ion Clearance and Optimal Time Intervals

The efficacy of labeling red blood cells (RBCs) with Technetium-99m (99mTc) using this compound is significantly influenced by the clearance rate of stannous ions (Sn2+) from the circulation. Following intravenous administration, this compound is used to "tin" the RBCs, a process where stannous ions diffuse across the RBC membrane and bind to intracellular components, primarily the beta-chain of hemoglobin. This intracellular tin then acts as a reducing agent for the subsequently administered 99mTc-pertechnetate, allowing it to be trapped within the cells.

The clearance of unbound stannous ions from the plasma is a critical factor. Rapid clearance is desirable to minimize the amount of circulating stannous ions that could reduce the 99mTc-pertechnetate in the plasma before it has a chance to enter the RBCs. This extracellular reduction would lead to the formation of 99mTc-labeled plasma proteins and other complexes, resulting in poor labeling efficiency and increased background activity in imaging studies.

Optimal time intervals between the administration of this compound and 99mTc-pertechnetate are therefore crucial for maximizing RBC labeling. Research and clinical practice have established that an interval of 15 to 30 minutes is generally optimal. hres.cahas-sante.fr This timeframe allows for sufficient uptake of stannous ions by the RBCs while also permitting adequate clearance of excess stannous ions from the plasma. Shorter intervals may not allow for complete "tinning" of the RBCs, whereas longer intervals could lead to the re-equilibration of stannous ions out of the cells, both of which would decrease labeling efficiency.

Factors Affecting Labeling Efficiency

Several factors can influence the efficiency of labeling red blood cells with 99mTc using this compound. These can be broadly categorized as patient-related, and procedural.

Patient-Related Factors:

Concurrent Medications: Certain drugs can interfere with the labeling process. For instance, medications that are oxidizing agents can compete with the reduction of pertechnetate by stannous ions, leading to lower labeling yields.

Pathophysiological Conditions: Certain disease states may alter RBC membrane permeability or intracellular binding sites for stannous ions, potentially affecting labeling efficiency.

Procedural Factors:

Stannous Ion Concentration: The amount of this compound administered is critical. An optimal concentration of 10 to 20 µg/kg of tin is recommended for adults to achieve efficient RBC labeling. has-sante.fr Insufficient amounts will result in incomplete "tinning," while excessive amounts can lead to the formation of colloids and altered biodistribution.

Presence of Oxidizing Agents: Any oxidizing agent present in the sodium pertechnetate Tc 99m solution is unsuitable for use in the preparation of Technetium Tc 99m Pyrophosphate Injection. fda.gov

pH of the Reconstituted Kit: The pH of the reconstituted this compound solution should be between 4.5 and 7.5 to ensure stability and optimal labeling conditions. fda.gov

Incubation Time: As discussed previously, the time interval between this compound and pertechnetate administration is a key determinant of labeling efficiency. hres.cahas-sante.fr

Anticoagulants: The use of heparinized catheter systems should be avoided as heparin can interfere with the labeling process. hres.ca

| Factor | Optimal Condition/Consideration | Potential Impact of Deviation |

| Stannous Ion (Tin) Concentration | 10 to 20 µg/kg for adults has-sante.fr | Too Low: Incomplete "tinning" of RBCs, poor labeling. Too High: Formation of colloids, altered biodistribution. |

| Time Interval (this compound to 99mTc) | 15 to 30 minutes hres.cahas-sante.fr | Too Short: Insufficient RBC "tinning." Too Long: Re-equilibration of stannous ions out of RBCs. |

| pH of Reconstituted Kit | 4.5 to 7.5 fda.gov | Affects stability and optimal labeling conditions. |

| Presence of Oxidizing Agents | Must be absent from pertechnetate solution fda.gov | Competes with pertechnetate reduction, lowering labeling yield. |

| Anticoagulants | Avoid heparinized catheters hres.ca | Heparin can interfere with the labeling process. |

Interference with Other Radiotracers

The prior administration of this compound for red blood cell labeling can interfere with subsequent imaging studies that use other technetium-99m labeled radiotracers. This interference is primarily due to the residual circulating stannous ions or the "tinned" red blood cells, which can reduce the subsequently administered 99mTc-pertechnetate or other 99mTc-labeled compounds.

For example, reports indicate that brain images using sodium pertechnetate Tc 99m can be impaired if they are preceded by a bone imaging study that utilized this compound. fda.gov The residual stannous ions can cause the pertechnetate intended for brain imaging to be reduced and bound to red blood cells, leading to poor brain uptake and suboptimal image quality. It is recommended to wait for at least 3 months before repeating an examination that involves this compound due to the long-term binding of tin salts to red blood cells. has-sante.fr

Labeling of Other Biomolecules (e.g., Bleomycin (B88199), Leukocytes)

The utility of this compound as a reducing agent for technetium-99m extends beyond red blood cell labeling to other biomolecules, including the antibiotic bleomycin and leukocytes.

Bleomycin: this compound has been successfully used as a reducing agent for the labeling of bleomycin with 99mTc. nih.govsnmjournals.org This technique has been shown to be encouraging, suggesting potential applications in nuclear medicine. nih.gov The process involves the reduction of pertechnetate by this compound in the presence of bleomycin, leading to the formation of a stable 99mTc-bleomycin complex. nih.gov This method is advantageous as it does not require a subsequent purification step. nih.gov

Leukocytes: this compound is also employed in the in vitro labeling of human polymorphonuclear leukocytes with 99mTc. nih.gov The process involves a "pretinning" step where leukocytes are incubated with an optimal concentration of this compound. This is followed by the addition of 99mTc-pertechnetate, which is reduced by the intracellular stannous ions and becomes trapped within the leukocytes. This method has been shown to result in high cell-bound activity without impairing cell function. nih.gov Labeled leukocytes are valuable for the scintigraphic imaging of acute inflammatory lesions. nih.gov

Compositional Stability of Labeled Complexes

The in vitro stability of 99mTc-stannous pyrophosphate complexes is a critical parameter for ensuring the quality and efficacy of the radiopharmaceutical. The stability of the labeled complex is influenced by several factors, including the initial radioactive concentration of 99mTc and the time elapsed after labeling. nih.gov

Over time, the 99mTc-stannous pyrophosphate complex can dissociate, leading to the release of free 99mTc-pertechnetate. This dissociation reduces the radiochemical purity of the preparation and can lead to altered biodistribution and suboptimal imaging results. The formation of 99mTc-pertechnetate does not appear to depend on the radioactive concentration in unprotected samples. researchgate.net

To enhance the stability of the complex, chemical stabilizers such as ascorbic acid or gentisic acid can be added to the formulation. nih.govresearchgate.net Ascorbic acid has been shown to be particularly effective, with a concentration of 50-60 micrograms/ml being sufficient to maintain the content of 99mTc-pertechnetate below 5% for up to six hours, even in preparations with high initial radioactive concentrations. nih.gov Nitrogen purging of the reactant solutions can also provide some protection against degradation. researchgate.net

Myocardial Scintigraphy

Technetium-99m this compound (99mTc-PYP) is a key radiopharmaceutical used in myocardial scintigraphy, particularly for the detection of acute myocardial infarction.

Detection and Localization of Myocardial Infarction

99mTc-PYP accumulates in acutely infarcted myocardium, allowing for its detection and localization through scintiscanning. nih.govcmaj.ca The uptake of the radiotracer is typically observed in areas of irreversible myocardial injury. Studies in dogs have shown that both 99mTc and 32P labeled pyrophosphate accumulate extensively in zones of infarction. nih.gov